[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol
Description
Properties
IUPAC Name |
[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-12-4(3-13)1-5(6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIODYMBXCJRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
A crucial intermediate is 2-chloro-4-(trifluoromethyl)pyridine, which can be prepared via multi-step reactions involving:
- Reaction of vinyl ethers with trifluoromethylating agents such as 2,2-difluoroacetic anhydride under controlled temperature and nitrogen atmosphere.
- Subsequent transformations including esterification, nitrile formation, and cyclization to form the pyridine ring bearing the trifluoromethyl group.
- Chlorination at the 2-position to introduce the chloro substituent.
For example, a reported method involves the reaction of vinyl n-butyl ether with trimethylphosphonoacetate and sodium methylate under nitrogen, followed by heating with ammonium acetate and formamide at elevated temperature (160°C) for 8 hours to yield the pyridine derivative with trifluoromethyl substituent.
Functionalization to Introduce Hydroxymethyl Group
The hydroxymethyl group at the 2-position can be introduced by:
- Reduction of corresponding aldehyde or halomethyl derivatives.
- Use of selective catalytic or chemical reduction methods to convert aldehydes or halides to the alcohol.
Representative Synthetic Routes
Route A: Multi-step Synthesis via Bromomethyl Pyridine Intermediate
- Protection of amino groups on pyridine derivatives.
- Radical bromination to yield gem-dibromomethyl pyridine intermediates.
- Conversion of bromomethyl groups to aldehydes by reaction with silver nitrate and dimethyl sulfoxide.
- Reduction of aldehydes to hydroxymethyl groups using mild reducing agents.
- Deprotection to yield the target compound.
This route, while effective, has drawbacks including low yield in bromination step (~10%) and use of hazardous reagents.
Route B: Direct Hydroxymethylation of 2-Chloro-4-(trifluoromethyl)pyridine
- Starting from 2-chloro-4-(trifluoromethyl)pyridine, direct functionalization at the 2-position via nucleophilic substitution or metal-catalyzed coupling reactions.
- Use of reducing agents or catalytic hydrogenation to convert intermediates to the hydroxymethyl derivative.
This approach is more practical and scalable, avoiding harsh reagents and improving overall yield.
Route C: Catalytic Coupling and Reduction
- Use of palladium or copper catalysis for coupling reactions involving halogenated pyridines and hydroxymethyl sources.
- Subsequent purification by chromatography or crystallization.
- This method allows for selective functionalization and is adaptable to various substituted pyridines.
Detailed Reaction Conditions and Yields
Purification and Characterization
- Flash chromatography using silica gel columns is standard for purification of intermediates and final products.
- Characterization includes NMR (1H, 13C), mass spectrometry (LRMS, HRMS), and melting point determination.
- Yields and purity are optimized by controlling reaction parameters and purification techniques.
Research Findings and Optimization
- Recent studies emphasize scalable and economical synthesis avoiding hazardous reagents such as fluorinating agents and radical initiators.
- One-pot procedures combining cyclization and reduction steps improve efficiency and reduce purification steps.
- Use of commercially available starting materials like 2,2-difluoroacetic anhydride enhances cost-effectiveness.
- Reaction times and temperatures are optimized to balance yield and selectivity, e.g., maintaining low temperatures during sensitive steps and elevated temperatures for cyclization.
Chemical Reactions Analysis
Types of Reactions: [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted pyridinylmethanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs or as a probe in biochemical assays .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Positioning
The positional arrangement of substituents on the pyridine ring critically influences electronic and steric properties. Key analogs include:
Key Observations :
- The 6-chloro isomer () shares the same molecular weight but differs in chlorine positioning, which may alter steric interactions and electronic effects (e.g., electron-withdrawing -CF₃ vs. -Cl positioning) .
- Fluorophenyl-substituted analogs () exhibit increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
A comparison of key properties is summarized below:
Biological Activity
[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol is a chemical compound with significant potential in biological applications due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, including antimicrobial, antichlamydial, and potential anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 211.57 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological activity.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The trifluoromethyl substituent is known to increase binding affinity to molecular targets, potentially altering their function and influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its structural features that enhance reactivity and target bacterial cell viability mechanisms .
Table 1: Antimicrobial Activity Data
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | Inhibition observed at submicromolar concentrations | |
| Chlamydia spp. | Selective eradication of chlamydial inclusions |
Antichlamydial Activity
In a study investigating compounds with similar structures, it was found that the presence of the trifluoromethyl group was crucial for exhibiting antichlamydial activity. Compounds lacking this group showed no activity, highlighting its importance in drug design targeting Chlamydia .
Anticancer Properties
The compound is also being explored for its potential anticancer properties . Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms in cancer treatment.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound exhibited significant antibacterial activity against MRSA strains, outperforming several conventional antibiotics at comparable concentrations .
- Chlamydia Infection Model : In vitro studies using HEp-2 cells showed that compounds related to this compound significantly reduced chlamydial inclusion numbers and sizes, suggesting a promising avenue for developing targeted therapies against Chlamydia infections .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates enhanced bioavailability due to the trifluoromethyl group. This modification improves metabolic stability, allowing for sustained therapeutic effects in biological systems.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., Cl at C5, CF₃ at C4) and hydroxyl group presence. Aromatic proton signals appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 241.01 for C₇H₅ClF₃NO⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects from the bulky CF₃ group and hydrogen-bonding interactions involving the hydroxyl group .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
How do steric and electronic effects influence reactivity in downstream functionalization?
Q. Advanced Research Focus
- Steric Hindrance : The CF₃ group at C4 impedes nucleophilic attack at adjacent positions, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Electronic Effects : The electron-withdrawing Cl and CF₃ groups deactivate the pyridine ring, requiring harsh conditions for electrophilic substitution. DFT studies suggest enhanced stability of intermediates due to resonance effects .
Methodological Insight : Optimize reaction time (12–24 hours) and use polar aprotic solvents (e.g., DMSO) to mitigate steric challenges .
What biological activities are associated with structural analogs of this compound?
Q. Advanced Research Focus
- Kinase Inhibition : Pyridinylmethanol analogs (e.g., CDK9-IN-2) show nanomolar IC₅₀ values against cyclin-dependent kinases, attributed to hydrogen bonding with catalytic lysine residues .
- Antimicrobial Potential : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration in Gram-negative bacteria models .
Experimental Design : Use SPR (surface plasmon resonance) to assess binding affinity and molecular docking to map interactions with target proteins .
How can computational methods resolve discrepancies in experimental data (e.g., conflicting solubility values)?
Q. Advanced Research Focus
- DFT Calculations : Predict solubility parameters (logP) and compare with experimental HPLC-derived logD values. Discrepancies often arise from solvent polarity or hydration effects .
- MD Simulations : Model aggregation behavior in aqueous solutions to explain low experimental solubility (e.g., 0.2 mg/mL in water) despite favorable computed logP .
What strategies address low yields in large-scale synthesis?
Q. Advanced Research Focus
- Flow Chemistry : Continuous processing reduces side reactions (e.g., over-halogenation) by maintaining precise temperature control .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve trifluoromethylation efficiency (>80% yield) compared to homogeneous systems .
How do solvent systems impact crystallization and polymorph formation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
